![molecular formula C17H21N5O2S2 B2927134 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide CAS No. 898436-47-0](/img/structure/B2927134.png)

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

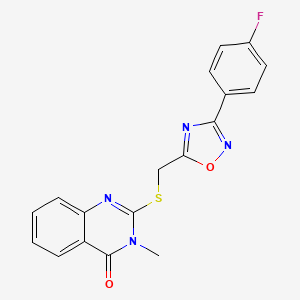

Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in a variety of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .科学的研究の応用

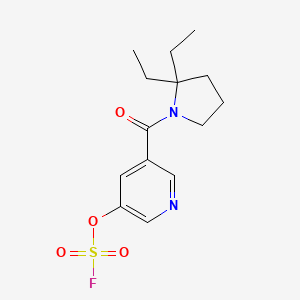

Sulfonamides in Drug Development

Sulfonamides, characterized by the primary sulfonamide moiety, play a crucial role in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics. Recent advancements have seen the development of novel drugs like apricoxib and pazopanib, showcasing significant antitumor activity. Research emphasizes the need for novel sulfonamides targeting specific antiglaucoma and antitumor applications, underscoring the sulfonamide group's importance in future drug development (Carta, Scozzafava, & Supuran, 2012).

Sulfur-containing Heterocyclic Derivatives in Medicinal Chemistry

The sulfur heterocyclic framework, including thiadiazoles, plays a pivotal role in synthesizing compounds with a wide range of therapeutic activities. These compounds exhibit cytotoxic effects through various mechanisms, such as inhibition of kinases and signaling pathways, highlighting their potential in cancer therapy and other diseases. This comprehensive review underscores the importance of sulfur-containing heterocycles in developing new therapeutic agents (Laxmikeshav, Kumari, & Shankaraiah, 2021).

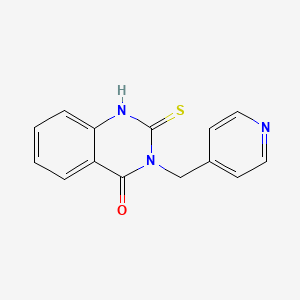

Thiazolidines and Thiadiazoles in Synthetic and Medicinal Chemistry

Thiazolidines and thiadiazoles, derived from the cyclization of thiosemicarbazone, have garnered attention for their pharmaceutical significance. These compounds are explored for their antimicrobial, antifungal, and various other biological activities, emphasizing their potential in drug discovery and the need for further research to harness their therapeutic capabilities (Yusuf & Jain, 2014).

Antimicrobial Activity of Thiadiazole Derivatives

Thiadiazole derivatives are noted for their significant biological activities, including antimicrobial, anti-inflammatory, and cytotoxic activities. This review discusses the structure-activity relationship of these compounds, providing insights into developing newer agents with enhanced efficacy and safety. The diverse therapeutic potential of thiadiazole moieties in drug design is highlighted, pointing towards their importance in addressing various health concerns (Alam, 2018).

Sulfonamide Inhibitors in Recent Drug Development

Sulfonamide compounds remain a significant class of bacteriostatic antibiotics and have found new applications in treating diseases caused by microorganisms. Recent literature covers sulfonamide inhibitors targeting various enzymes and receptors, demonstrating their broad therapeutic utility beyond traditional antibacterial uses, including cancer treatment and Alzheimer's disease drugs. This review underscores sulfonamide's enduring relevance in drug development and the ongoing need for novel compounds (Gulcin & Taslimi, 2018).

作用機序

Target of Action

Similar urea-based compounds have been found to interact withepoxide hydrolases (EHs) . EHs are enzymes that catalyze the hydrolysis of epoxides to the corresponding vicinal diols . They are involved in the metabolism of endogenous and exogenous epoxides, and thus have applications in pharmacology and biotechnology .

Mode of Action

This could involve the formation of stable hydrogen bonds with the enzyme, a common characteristic of urea derivatives .

Pharmacokinetics

Similar urea-based compounds have been found to be soluble in dmso . This suggests that the compound may have good solubility in organic solvents, which could potentially impact its bioavailability.

Result of Action

Based on the potential target of this compound (ehs), it could potentially affect the metabolism of endogenous and exogenous epoxides . This could have various downstream effects, depending on the specific epoxides involved and their roles in cellular processes.

特性

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2S2/c23-14(18-12-7-3-1-4-8-12)11-25-17-22-21-16(26-17)20-15(24)19-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,18,23)(H2,19,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXHDNRPZSZHKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2927055.png)

![2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2927057.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2927061.png)

![1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2927063.png)

![N-(3-methyl-5-{(E)-2-[5-(piperidin-1-ylsulfonyl)-2-thienyl]vinyl}isoxazol-4-yl)cyclopropanecarboxamide](/img/structure/B2927065.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2927070.png)